ベトリキサバン
概要
説明
ベトリキサバは、商品名Bevyxxaで知られる経口抗凝固剤であり、因子Xaの直接阻害剤として作用します。 これは、主に急性疾患のために入院しており、血栓塞栓症の合併症のリスクがある成人における静脈血栓塞栓症の予防に使用されます . ベトリキサバは、ミレニアム・ファーマシューティカルズによって開発され、その後、ポルトラ・ファーマシューティカルズによって買収されました .
科学的研究の応用
Betrixaban has several scientific research applications:
Medicine: It is used as a prophylactic for venous thromboembolism in patients with restricted mobility or other risks for thromboembolism.
Pharmacogenetics: Research has explored the genetic polymorphisms affecting the pharmacodynamics and pharmacokinetics of Betrixaban, aiming to improve personalized medicine approaches.
作用機序
ベトリキサバは、凝固カスケードの重要な酵素である因子Xaを競合的に可逆的に阻害することにより、その効果を発揮します。 因子Xaを阻害することにより、ベトリキサバはプロトロンビンのトロンビンへの変換を防ぎ、トロンビン生成を抑制し、その後の血栓形成を抑制します . この機序は、補因子とは無関係であり、遊離型とプロトロンビナーゼ結合型の因子Xaの両方に影響を与えます .
類似の化合物との比較
ベトリキサバは、リバロキサバ、アピキサバ、エドキサバなど、他の因子Xa阻害剤を含む、直接経口抗凝固剤のクラスに属します . これらの化合物と比較して、ベトリキサバは、より長い半減期と低い腎排泄を有し、腎機能不全の患者に適しています . 他のいくつかの因子Xa阻害剤とは異なり、ベトリキサバはCYP3A4によって代謝されず、薬物相互作用のリスクを軽減します .
類似の化合物には、次のものがあります。
リバロキサバ: より短い半減期と高い腎排泄を有する別の直接因子Xa阻害剤.
アピキサバ: 高い経口バイオアベイラビリティと選択的な因子Xa阻害で知られています.
エドキサバ: ベトリキサバに似ていますが、薬物動態特性が異なります.
ベトリキサバのユニークな薬物動態プロファイルと低い腎排泄のリスクは、特定の患者集団にとって貴重な選択肢となっています .
将来の方向性
Betrixaban is the first direct oral anticoagulant approved for VTE prophylaxis in adult, acutely ill patients at risk for thromboembolisms . Its unique pharmacological profile, including a long half-life, minimal renal clearance, and minimal hepatic metabolism, may allow broader use to include patients with renal impairment .
生化学分析
Biochemical Properties
Betrixaban’s action is driven by the competitive and reversible inhibition of the factor Xa . It interacts with factor Xa, a key enzyme in the coagulation cascade, to prevent thrombin generation . This interaction is crucial in preventing the formation of blood clots.
Cellular Effects
Betrixaban exerts its effects on various types of cells, primarily those involved in the coagulation process. By inhibiting factor Xa, it prevents thrombin generation, which in turn influences cell function by reducing the formation of blood clots . This can impact cell signaling pathways related to coagulation and cellular metabolism.
Molecular Mechanism
Betrixaban works at the molecular level by directly inhibiting factor Xa in a cofactor-independent manner . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Temporal Effects in Laboratory Settings
Betrixaban has a long half-life, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This allows for a consistent anticoagulant effect over 24 hours . It is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .
Metabolic Pathways
Betrixaban undergoes minimal hepatic metabolism, with less than 1% being metabolized in the liver . The majority of Betrixaban is excreted as the unchanged drug, most likely via biliary secretion . This suggests that Betrixaban is involved in metabolic pathways related to the hepatobiliary system.
Transport and Distribution
Betrixaban is absorbed rapidly after oral administration, with its plasma concentration peaking after 3–4 hours . Given its minimal hepatic metabolism and clearance via the hepatobiliary system, it is likely that Betrixaban is transported and distributed within cells and tissues via these routes .
準備方法
ベトリキサバの合成には、いくつかのステップが含まれます。1つの方法は、tert-ブトキシドカリウムの存在下、5-メトキシイサト酸無水物と2-アミノ-5-クロロピリジンを核求核付加-脱離反応させて、N-(5-クロロ-2-ピリジル)-5-メトキシ-2-アミノベンズアミドを形成します。 この中間体は、シアンベンゾイルクロリドと反応して、N-(5-クロロ-2-ピリジル)-2-[(4-シアンベンゾイル)アミノ]-5-メトキシベンズアミド塩酸塩を形成し、これはジメチルアミンと核求核付加してベトリキサバになります .
別の方法は、構造式IIの化合物またはその塩を液体ジメチルアミン中でMN(CH)と反応させて、ベトリキサバを得ることです。 この方法は、高い収率と生成物の純度で知られています .
化学反応の分析
ベトリキサバは、次のようなさまざまな化学反応を受けます。
酸化: ベトリキサバは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広範囲にわたって文書化されていません。
還元: その合成中の中間体の還元、例えば、5-メトキシ-2-ニトロ安息香酸の2-アミノ-5-メトキシ安息香酸への還元は、重要なステップです.
これらの反応で使用される一般的な試薬には、tert-ブトキシドカリウム、シアンベンゾイルクロリド、ジメチルアミンなどがあります。 形成される主な生成物は、最終生成物であるベトリキサバへの中間体です .
科学研究の応用
ベトリキサバには、いくつかの科学研究の応用があります。
類似化合物との比較
Betrixaban is part of a class of direct oral anticoagulants that includes other Factor Xa inhibitors such as rivaroxaban, apixaban, and edoxaban . Compared to these compounds, Betrixaban has a longer half-life and lower renal excretion, making it suitable for patients with renal insufficiency . Unlike some other Factor Xa inhibitors, Betrixaban is not metabolized by CYP3A4, reducing the risk of drug-drug interactions .
Similar compounds include:
Rivaroxaban: Another direct Factor Xa inhibitor with a shorter half-life and higher renal excretion.
Apixaban: Known for its high oral bioavailability and selective Factor Xa inhibition.
Edoxaban: Similar to Betrixaban but with different pharmacokinetic properties.
Betrixaban’s unique pharmacokinetic profile and lower risk of renal excretion make it a valuable option for specific patient populations .
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLNRLADUSQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954727 | |
Record name | Betrixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5-2.7 mg/ml | |
Record name | Betrixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa. | |
Record name | Betrixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
330942-05-7 | |
Record name | Betrixaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betrixaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betrixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betrixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betrixaban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETRIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-212 ºC | |
Record name | Betrixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。